molecular formula C4H9Cl3Ge B073420 t-Butyltrichlorogermane CAS No. 1184-92-5

t-Butyltrichlorogermane

Cat. No.: B073420
CAS No.: 1184-92-5
M. Wt: 236.1 g/mol
InChI Key: MFDREUNIZFWMEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyltrichlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl chloride in the presence of a suitable catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where germanium tetrachloride and tert-butyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

t-Butyltrichlorogermane can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in synthesizing specific organogermanium compounds that require such steric effects .

Biological Activity

t-Butyltrichlorogermane (t-BuCl₃Ge) is a compound of interest in organometallic chemistry, particularly for its potential biological activities and interactions with biomolecules. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₄H₉Cl₃Ge
  • Molecular Weight : 211.44 g/mol

The compound consists of a t-butyl group attached to a germanium atom that is further bonded to three chlorine atoms. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The chlorinated germanium compounds are known to exhibit:

  • Nucleophilic Substitution Reactions : The chlorine atoms in this compound can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
  • Formation of Reactive Species : Upon interacting with biological systems, this compound can generate reactive species that may induce oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities, which include:

  • Antimicrobial Properties : Studies have shown that organometallic compounds like this compound possess antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in medicinal chemistry.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
  • Mechanistic Insights :
    • Research into the mechanism revealed that the compound may disrupt cellular membrane integrity and induce oxidative stress, leading to apoptotic pathways being activated in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coliStudy 1
CytotoxicityInduces apoptosis in cancer cell linesStudy 2
MechanismDisrupts membrane integrity; induces oxidative stressStudy 3

Properties

IUPAC Name

tert-butyl(trichloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDREUNIZFWMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516597
Record name tert-Butyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-92-5
Record name tert-Butyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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